N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide
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Overview
Description
N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an indole ring fused with a benzene ring, an acetylamino group, and a carboxamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole ring in the presence of a Lewis acid catalyst.
Acetylation: The acetylamino group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids for Friedel-Crafts reactions, acids for Fischer indole synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity through the formation of hydrogen bonds and other interactions . This can lead to various biological effects, such as the inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
N-(2-acetylamino)phenethylamine: Similar structure but lacks the indole ring.
1-benzyl-2-carboxamide indole: Similar structure but lacks the acetylamino group
Uniqueness
N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the indole ring, benzyl group, acetylamino group, and carboxamide group allows for diverse interactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C20H21N3O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-acetamidoethyl)-1-benzylindole-2-carboxamide |
InChI |
InChI=1S/C20H21N3O2/c1-15(24)21-11-12-22-20(25)19-13-17-9-5-6-10-18(17)23(19)14-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
PAMDNXNCYGCINP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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